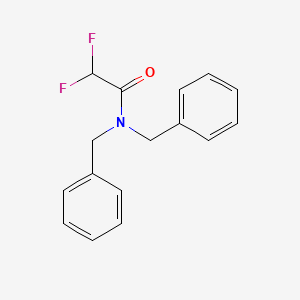

N,N-dibenzyl-2,2-difluoroacetamide

CAS No.:

Cat. No.: VC10975422

Molecular Formula: C16H15F2NO

Molecular Weight: 275.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15F2NO |

|---|---|

| Molecular Weight | 275.29 g/mol |

| IUPAC Name | N,N-dibenzyl-2,2-difluoroacetamide |

| Standard InChI | InChI=1S/C16H15F2NO/c17-15(18)16(20)19(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

| Standard InChI Key | JIYOYYWECYVAPM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(F)F |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(F)F |

Introduction

Structural and Molecular Characteristics

N,N-Dibenzyl-2,2-difluoroacetamide has a molecular weight of 275.29 g/mol and the IUPAC name N,N-dibenzyl-2,2-difluoroacetamide. Its structure is defined by the following key features:

-

Carbonyl group: The acetamide moiety provides a reactive site for nucleophilic or electrophilic substitutions.

-

Fluorine atoms: The two fluorine atoms at the α-position induce strong electron-withdrawing effects, influencing both reactivity and stability.

-

Benzyl groups: The N,N-dibenzyl substitution enhances lipophilicity and may sterically hinder certain reactions.

The compound’s canonical SMILES string is C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(F)F, and its InChIKey is JIYOYYWECYVAPM-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₂NO |

| Molecular Weight | 275.29 g/mol |

| PubChem CID | 747536 |

| Density (Predicted) | 1.25 g/cm³ |

| Boiling Point (Estimated) | 420.3±45.0 °C |

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves reacting difluoroacetyl chloride with dibenzylamine in an ether solvent. This nucleophilic acyl substitution proceeds under mild conditions, yielding the target compound after purification.

The reaction typically achieves moderate to high yields, though exact data are unavailable due to limited publication.

Chemical Reactivity and Functionalization

Fluorine-Specific Reactions

The α-fluorine atoms in N,N-dibenzyl-2,2-difluoroacetamide are susceptible to defluorination under basic or reducing conditions. For example, in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) and nickel catalysts, one fluorine atom may be replaced by aryl groups via cross-coupling reactions :

This reactivity mirrors trends observed in trifluoroacetamides, where defluorinative arylation produces bioactive analogues .

Amide Bond Reactivity

The acetamide group participates in standard amide reactions, such as:

-

Hydrolysis: Under acidic or basic conditions, yielding dibenzylamine and difluoroacetic acid.

-

Reduction: Using lithium aluminum hydride (LiAlH₄) to produce N,N-dibenzyl-2,2-difluoroethylamine.

Applications in Medicinal Chemistry

While no direct biological studies on N,N-dibenzyl-2,2-difluoroacetamide exist, its structural analogues have demonstrated promising properties:

-

Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo.

-

Lipophilicity: The dibenzyl groups enhance membrane permeability, a critical factor in central nervous system (CNS) drug design.

Recent work on ¹⁸F-labelled trifluoroacetamides underscores the utility of fluorine-containing amides in positron emission tomography (PET) tracers . By analogy, N,N-dibenzyl-2,2-difluoroacetamide could serve as a precursor for radiopharmaceuticals if functionalized with isotopes like ¹⁸F .

Research Gaps and Future Directions

Despite its synthetic accessibility, N,N-dibenzyl-2,2-difluoroacetamide remains understudied. Key areas for further investigation include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral difluoroacetamides.

-

Biological Screening: Evaluating antimicrobial, anticancer, or neuroprotective activities.

-

Material Science Applications: Exploring use as a monomer for fluorinated polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume